molecular formula C30H52 B091094 Serratane I CAS No. 18046-88-3

Serratane I

Cat. No. B091094
CAS RN: 18046-88-3
M. Wt: 412.7 g/mol
InChI Key: SKHPWXHRIDLXBT-GKAFTTDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Serratane I is a natural product isolated from the marine bacterium Serratia sp. Its unique structure and biological activities have attracted the attention of many researchers in the field of drug discovery.

Mechanism Of Action

The exact mechanism of action of Serratane I is not fully understood. However, it has been suggested that it may exert its biological effects by inhibiting the activity of enzymes involved in cell wall synthesis or by disrupting the integrity of the cell membrane.

Biochemical And Physiological Effects

Serratane I has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune response. It has also been shown to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One advantage of using Serratane I in lab experiments is its wide range of biological activities, which make it a versatile tool for studying various biological processes. However, one limitation is its complex structure, which makes it difficult to synthesize and isolate in large quantities.

Future Directions

There are several future directions for research on Serratane I. One area of interest is the development of more efficient synthetic methods for obtaining this compound. Another area of research is the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of Serratane I and its effects on different biological processes.

Synthesis Methods

Serratane I is a complex natural product that is difficult to synthesize. However, several synthetic routes have been developed to obtain this compound. One of the most successful methods involves the use of a chiral auxiliary to control the stereochemistry of the molecule. This method has been used to synthesize Serratane I in both enantiomeric forms.

Scientific Research Applications

Serratane I has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor effects. It has also been shown to have immunomodulatory properties. These activities make Serratane I a promising candidate for drug development.

properties

CAS RN

18046-88-3

Product Name

Serratane I

Molecular Formula

C30H52

Molecular Weight

412.7 g/mol

IUPAC Name

(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane

InChI

InChI=1S/C30H52/c1-26(2)15-8-17-29(6)22-11-13-25-28(5,20-21(22)10-12-23(26)29)19-14-24-27(3,4)16-9-18-30(24,25)7/h21-25H,8-20H2,1-7H3/t21-,22+,23+,24+,25+,28+,29-,30+/m1/s1

InChI Key

SKHPWXHRIDLXBT-GKAFTTDVSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4[C@@H](C2)CC[C@@H]5[C@@]4(CCCC5(C)C)C)(CCCC3(C)C)C

SMILES

CC1(CCCC2(C1CCC3C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C

Canonical SMILES

CC1(CCCC2(C1CCC3C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C

synonyms

β-Serratane

Origin of Product

United States

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